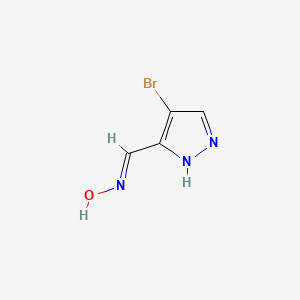
Potassium metaborate 4/3-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium metaborate 4/3-water is a chemical compound with the formula KBO₂·4/3H₂O. It is a hydrated form of potassium metaborate, which is a borate of potassium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium metaborate 4/3-water can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃). The reaction typically occurs in an aqueous solution, where the boric acid reacts with the potassium hydroxide to form potassium metaborate and water. The reaction can be represented as follows:
KOH+H3BO3→KBO2+2H2O
The resulting potassium metaborate can then be crystallized from the solution to obtain the hydrated form, this compound.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction conditions, such as temperature and pH, are crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Potassium metaborate 4/3-water undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, potassium metaborate can hydrolyze to form boric acid and potassium hydroxide.
Neutralization: It can react with acids to form boric acid and the corresponding potassium salt.
Complexation: Potassium metaborate can form complexes with various metal ions, which can be useful in different chemical applications.
Common Reagents and Conditions
Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with potassium metaborate.
Water: Acts as a solvent and reactant in hydrolysis reactions.
Metal Ions: Various metal ions can be used to form complexes with potassium metaborate.
Major Products Formed
Boric Acid (H₃BO₃): Formed during hydrolysis and neutralization reactions.
Potassium Salts: Formed during neutralization reactions with different acids.
Metal Complexes: Formed during complexation reactions with metal ions.
Scientific Research Applications
Potassium metaborate 4/3-water has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other borate compounds.
Biology: Employed in biological studies to investigate the effects of boron-containing compounds on biological systems.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of glass and ceramics, as well as in the formulation of cleaning agents and detergents.
Mechanism of Action
The mechanism of action of potassium metaborate 4/3-water involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The borate ions can form complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to hydrolyze and release boric acid can contribute to its antimicrobial properties.
Comparison with Similar Compounds
Potassium metaborate 4/3-water can be compared with other similar compounds, such as:
Sodium Metaborate (NaBO₂): Similar in structure and properties but contains sodium instead of potassium.
Lithium Metaborate (LiBO₂): Another borate compound with lithium as the cation.
Ammonium Metaborate (NH₄BO₂): Contains ammonium as the cation and has different solubility and reactivity compared to potassium metaborate.
Uniqueness
This compound is unique due to its specific hydration state and the presence of potassium ions. This gives it distinct properties and applications compared to other metaborate compounds. Its ability to form stable complexes with metal ions and its antimicrobial properties make it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
potassium;oxido(oxo)borane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.K.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYHYLYHPKUQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].O.O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
![methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B1143203.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)





![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)


